![molecular formula C17H11F3N4O3 B3134320 4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide CAS No. 400079-12-1](/img/structure/B3134320.png)
4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide
Overview
Description
4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a complex organic compound that features an imidazole ring, a nitro group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide typically involves multi-step organic reactions One common approach is to start with the nitration of a suitable aromatic precursor to introduce the nitro groupThe final step involves the coupling of the trifluoromethyl-substituted phenyl group to the carboxamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and bases like sodium hydride (NaH) for nucleophilic substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole ring .
Scientific Research Applications
4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)aniline: Shares the imidazole ring but lacks the nitro and trifluoromethyl groups.
3-nitro-N-phenylbenzenecarboxamide: Contains the nitro and carboxamide groups but lacks the imidazole ring.
N-(3-trifluoromethylphenyl)benzenecarboxamide: Contains the trifluoromethyl and carboxamide groups but lacks the nitro and imidazole groups.
Uniqueness
4-(1H-imidazol-1-yl)-3-nitro-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-imidazol-1-yl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N4O3/c18-17(19,20)12-2-1-3-13(9-12)22-16(25)11-4-5-14(15(8-11)24(26)27)23-7-6-21-10-23/h1-10H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUZZHMRKYYMRI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CN=C3)[N+](=O)[O-])C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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